molecular formula C21H24N4O B7607545 [1-(propan-2-yl)-1H-indol-6-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone

[1-(propan-2-yl)-1H-indol-6-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone

Cat. No.: B7607545
M. Wt: 348.4 g/mol
InChI Key: UQXQTOCRVZTWBV-UHFFFAOYSA-N
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Description

[1-(propan-2-yl)-1H-indol-6-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone: is a complex organic compound that features an indole and piperazine moiety. Indole derivatives are known for their diverse biological activities, making them significant in pharmaceutical and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(propan-2-yl)-1H-indol-6-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone typically involves multiple steps:

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through interactions with serotonin receptors, particularly the 5-HT6 receptor. The indole moiety is known to bind with high affinity to these receptors, influencing various neurological pathways . The piperazine ring further enhances its binding affinity and selectivity.

Properties

IUPAC Name

(1-propan-2-ylindol-6-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-16(2)25-10-8-17-6-7-18(15-19(17)25)21(26)24-13-11-23(12-14-24)20-5-3-4-9-22-20/h3-10,15-16H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXQTOCRVZTWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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